![molecular formula C20H16ClN3O3S3 B215855 3-({5-[(4-Chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-1-(3-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B215855.png)
3-({5-[(4-Chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-1-(3-methoxyphenyl)-2,5-pyrrolidinedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-({5-[(4-Chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-1-(3-methoxyphenyl)-2,5-pyrrolidinedione is a chemical compound that has gained significant attention in scientific research. It is a potential therapeutic agent that has shown promising results in various studies. The purpose of
作用机制
The mechanism of action of 3-({5-[(4-Chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-1-(3-methoxyphenyl)-2,5-pyrrolidinedione is not fully understood. However, it is believed to work through the modulation of various signaling pathways involved in inflammation, oxidative stress, and cell proliferation. The compound has been shown to inhibit the activity of various enzymes and transcription factors involved in these processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-({5-[(4-Chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-1-(3-methoxyphenyl)-2,5-pyrrolidinedione have been extensively studied in vitro and in vivo. The compound has been shown to reduce the production of inflammatory cytokines and reactive oxygen species. It has also been shown to inhibit the proliferation of cancer cells and induce apoptosis. In addition, the compound has been shown to improve cognitive function and reduce oxidative stress in animal models of neurodegenerative disorders.
实验室实验的优点和局限性
One of the advantages of 3-({5-[(4-Chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-1-(3-methoxyphenyl)-2,5-pyrrolidinedione is its relatively low toxicity and high solubility in water. This makes it an ideal compound for in vitro and in vivo studies. However, one of the limitations of this compound is its relatively low stability in biological fluids. This can make it difficult to study its pharmacokinetics and pharmacodynamics.
未来方向
There are several future directions for the study of 3-({5-[(4-Chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-1-(3-methoxyphenyl)-2,5-pyrrolidinedione. One of the areas of interest is its potential use in the treatment of neurodegenerative disorders. Further studies are needed to elucidate the mechanism of action and optimize the pharmacokinetics of the compound for this application. Another area of interest is the development of novel derivatives of the compound with improved efficacy and selectivity. Finally, the compound has potential applications in the field of nanotechnology as a drug delivery agent. Further studies are needed to explore this area of research.
Conclusion:
In conclusion, 3-({5-[(4-Chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-1-(3-methoxyphenyl)-2,5-pyrrolidinedione is a promising therapeutic agent that has shown potential in various scientific research studies. The compound has anti-inflammatory, antioxidant, and anticancer properties, and has potential applications in the treatment of neurodegenerative disorders. Further studies are needed to optimize its pharmacokinetics and pharmacodynamics, and to develop novel derivatives with improved efficacy and selectivity.
合成方法
The synthesis of 3-({5-[(4-Chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-1-(3-methoxyphenyl)-2,5-pyrrolidinedione involves the reaction of 4-chlorobenzyl mercaptan with 2-amino-1,3,4-thiadiazole in the presence of sodium bicarbonate. The resulting product is then treated with 3-methoxyphenylacetic acid in the presence of acetic anhydride to obtain the final compound. The synthesis method is relatively simple and has been optimized for large-scale production.
科学研究应用
3-({5-[(4-Chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-1-(3-methoxyphenyl)-2,5-pyrrolidinedione has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. The compound has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
属性
产品名称 |
3-({5-[(4-Chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-1-(3-methoxyphenyl)-2,5-pyrrolidinedione |
|---|---|
分子式 |
C20H16ClN3O3S3 |
分子量 |
478 g/mol |
IUPAC 名称 |
3-[[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-1-(3-methoxyphenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C20H16ClN3O3S3/c1-27-15-4-2-3-14(9-15)24-17(25)10-16(18(24)26)29-20-23-22-19(30-20)28-11-12-5-7-13(21)8-6-12/h2-9,16H,10-11H2,1H3 |
InChI 键 |
JHCCUBNAADRIQN-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)N2C(=O)CC(C2=O)SC3=NN=C(S3)SCC4=CC=C(C=C4)Cl |
规范 SMILES |
COC1=CC=CC(=C1)N2C(=O)CC(C2=O)SC3=NN=C(S3)SCC4=CC=C(C=C4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






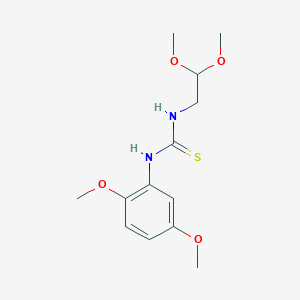
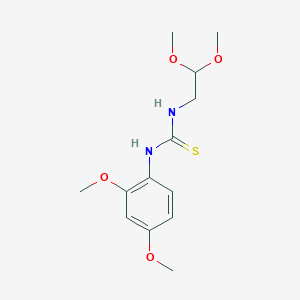
![N-[4-acetyl-5-(5-chloro-2-thienyl)-5-methyl-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B215780.png)
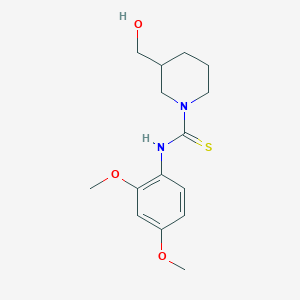
![Ethyl 1-[(3,5-dimethylanilino)carbothioyl]-3-piperidinecarboxylate](/img/structure/B215785.png)
![Ethyl 1-[(2,4-dimethylanilino)carbothioyl]-3-piperidinecarboxylate](/img/structure/B215786.png)

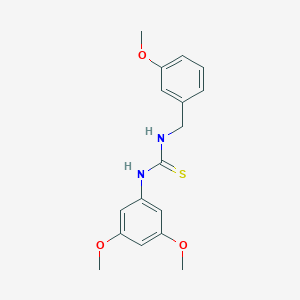
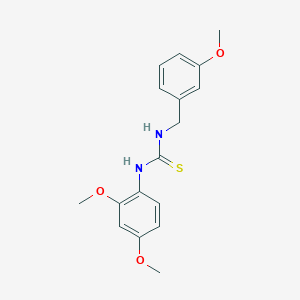
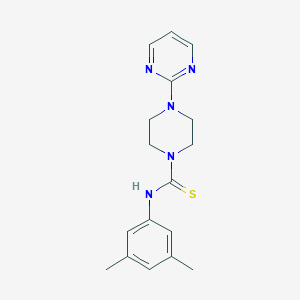
![Ethyl 1-[(3-chloro-2-methylphenyl)carbamothioyl]piperidine-3-carboxylate](/img/structure/B215795.png)